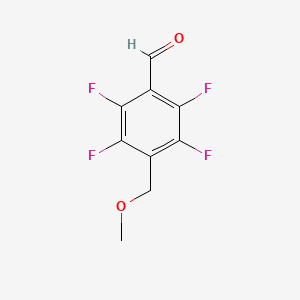
N-Acetyl-2-nitrophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-nitrophenylalanine is an unnatural amino acid derivative of phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-nitrophenylalanine typically involves the acetylation of 2-nitrophenylalanine. One common method is the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine to various amino acids via an oxazolone intermediate . The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
N-Acetyl-2-nitrophenylalanine undergoes various chemical reactions, including:
Photocleavage: Upon irradiation at 365 nm, it can photochemically cleave the polypeptide backbone by an unusual cinnoline-forming reaction.
Nucleophilic Acyl Substitution: This compound can participate in nucleophilic acyl substitution reactions, where a nucleophile forms a new bond with the carbonyl carbon of the acyl group.
Common Reagents and Conditions
Photocleavage: Requires UV light (365 nm) and can be performed in aqueous or organic solvents.
Nucleophilic Acyl Substitution: Typically involves nucleophiles such as amines or alcohols and may require a base like sodium acetate.
Major Products
Photocleavage: Produces cleaved polypeptide fragments.
Nucleophilic Acyl Substitution: Results in the formation of substituted amides or esters.
科学研究应用
N-Acetyl-2-nitrophenylalanine has diverse applications in scientific research:
Chemistry: Used as a photochemical probe to study protein dynamics and interactions.
Industry: Utilized in the development of advanced materials and photochemical switches.
作用机制
The primary mechanism by which N-Acetyl-2-nitrophenylalanine exerts its effects is through photochemical cleavage. Upon exposure to UV light, the nitro group undergoes a photochemical reaction, leading to the cleavage of the polypeptide backbone at the site of incorporation . This process allows for precise spatial and temporal control over protein activity.
相似化合物的比较
Similar Compounds
2-Nitrophenylglycine: Another nitrophenyl derivative used in photochemical studies.
N-Acetyl-L-tyrosine: A modified amino acid with applications in cognitive enhancement and neurotransmitter synthesis.
Uniqueness
N-Acetyl-2-nitrophenylalanine is unique due to its ability to photochemically cleave polypeptides with high specificity and efficiency. This property distinguishes it from other similar compounds and makes it a valuable tool in biochemical research.
属性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9(11(15)16)6-8-4-2-3-5-10(8)13(17)18/h2-5,9H,6H2,1H3,(H,12,14)(H,15,16)/t9-/m0/s1 |
InChI 键 |
UKBCRYALIRJOEH-VIFPVBQESA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



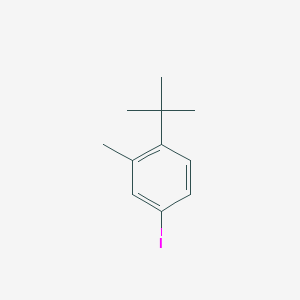
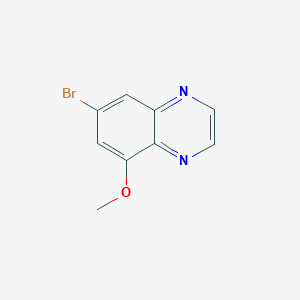
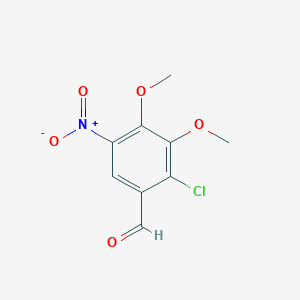
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
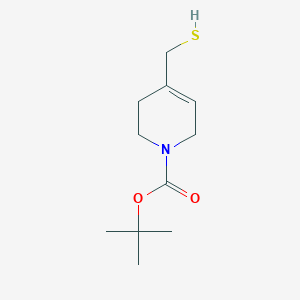
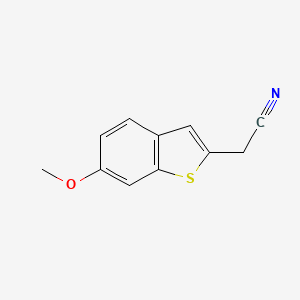
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
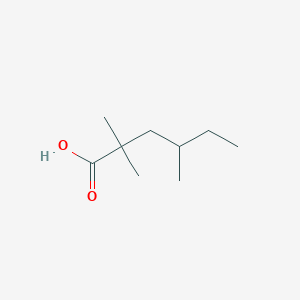
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)
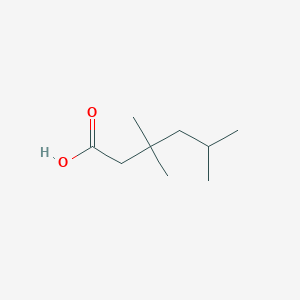
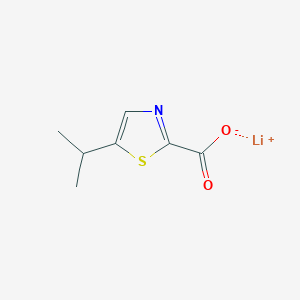
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
